3,4-Dimethylbenzoyl chloride 3,4-Dimethylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 21900-23-2
VCID: VC1997727
InChI: InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)Cl)C
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

3,4-Dimethylbenzoyl chloride

CAS No.: 21900-23-2

Cat. No.: VC1997727

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethylbenzoyl chloride - 21900-23-2

CAS No. 21900-23-2
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 3,4-dimethylbenzoyl chloride
Standard InChI InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
Standard InChI Key RGAKSNQOIIYQRM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)Cl)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)Cl)C

Chemical Properties and Identification

3,4-Dimethylbenzoyl chloride (CAS No. 21900-23-2) is an aromatic acyl chloride derivative with two methyl substituents at the 3 and 4 positions of the benzene ring. It serves as a key building block in organic synthesis due to its reactive acyl chloride functional group .

Basic Identification Parameters

The compound is characterized by several identification parameters that uniquely define its chemical identity, as presented in Table 1.

Table 1: Basic Identification Parameters of 3,4-Dimethylbenzoyl Chloride

ParameterValue
Chemical Name3,4-DIMETHYLBENZENE-1-CARBONYL CHLORIDE
CAS Number21900-23-2
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
MDL NumberMFCD00045219
EC Number638-972-9
InChIInChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
InChI KeyRGAKSNQOIIYQRM-UHFFFAOYSA-N
SMILESC(Cl)(=O)C1=CC(C)=C(C)C=C1

Physical Properties

The physical properties of 3,4-Dimethylbenzoyl chloride provide important information for its handling, storage, and applications in various chemical processes. Table 2 summarizes these properties.

Table 2: Physical Properties of 3,4-Dimethylbenzoyl Chloride

PropertyValueReference
Physical StateClear liquid at room temperature
Boiling Point126°C
Density1.136±0.06 g/cm³ (Predicted)
LogP2.85 (Similar to structural analogs)
Refractive IndexApproximately 1.54-1.55 (Based on analogs)
SolubilityInsoluble in water; Soluble in most organic solvents
Storage TemperatureStore under nitrogen

Synthesis Methods

The synthesis of 3,4-Dimethylbenzoyl chloride typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride. The process requires careful control of reaction conditions to achieve high yields and purity.

Standard Synthesis Procedure

The most common method for synthesizing 3,4-Dimethylbenzoyl chloride involves the following steps:

  • 3,4-Dimethylbenzoic acid is mixed with excess thionyl chloride

  • A catalyst such as N,N-Dimethylformamide (DMF) is often added

  • The reaction mixture is heated under controlled conditions

  • After completion, excess thionyl chloride is removed to obtain the product

The synthesis reaction can be represented as:

C9H10O2 (3,4-Dimethylbenzoic acid) + SOCl2 (Thionyl chloride) → C9H9ClO (3,4-Dimethylbenzoyl chloride) + SO2 + HCl

Optimized Synthesis Methods

Research has shown that controlled temperature staging during the reaction can significantly improve yield and product purity. Similar to the approach used for the structural analog 3,4-dimethoxybenzoyl chloride, the reaction proceeds with higher efficiency when conducted in stages :

Table 3: Staged Reaction Process for Synthesis of 3,4-Dimethylbenzoyl Chloride

StageTemperatureDurationConditionsPurpose
130-35°C0.5-1 hourStirringInitial mixing and reaction initiation
235-45°C0.5-1 hourGradual heating (0.5-1°C/min)Controlled reaction progression
345-55°C0.5-1 hourGradual heating (1-2°C/min)Reaction acceleration
4Reflux2-4 hoursConstant temperatureReaction completion

Using tetrahydrofuran (THF) as a solvent with DMF as a catalyst has been shown to yield high-purity product (>99% by gas chromatography) with yields exceeding 98% .

Chemical Reactivity and Applications

3,4-Dimethylbenzoyl chloride demonstrates high reactivity characteristic of acyl chlorides, making it valuable in various synthetic applications.

Fundamental Reactions

As an acyl chloride, 3,4-Dimethylbenzoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amides

  • Friedel-Crafts acylation of aromatic compounds

  • Reduction to corresponding aldehydes

Applications in Pharmaceutical and Agrochemical Synthesis

The compound serves as a key intermediate in the synthesis of various bioactive molecules:

  • Used in the preparation of pharmaceuticals requiring 3,4-dimethylbenzoyl moieties

  • Employed in the synthesis of agrochemicals, including herbicides and pesticides

  • Serves as a building block for various organic compounds with industrial significance

Table 4: Applications of 3,4-Dimethylbenzoyl Chloride in Chemical Synthesis

Application AreaSpecific UsesEnd Products
PharmaceuticalsIntermediate in API synthesisVarious medicinal compounds
AgrochemicalsPrecursor for agricultural chemicalsHerbicides, fungicides
Materials ScienceComponent in specialty polymersHigh-performance materials
Organic SynthesisBuilding block for complex moleculesResearch chemicals
Hazard TypeClassificationPrecautionary Measures
Skin CorrosionCategory 1BAvoid skin contact; use protective gloves
Eye DamageCategory 1Use eye protection/face shield
RespiratoryIrritantUse in well-ventilated area; respiratory protection
ReactivityReacts with waterKeep away from moisture; store under nitrogen

Recent Research Developments

Recent research has focused on optimizing the synthesis and applications of 3,4-Dimethylbenzoyl chloride.

Improved Synthesis Methods

Research has shown that controlled temperature staging similar to that used for 3,4-dimethoxybenzoyl chloride synthesis can improve yields and reduce environmental impact . The use of catalytic amounts of DMF has been demonstrated to accelerate the reaction and improve yields, reducing the required amount of thionyl chloride and associated waste.

New Applications

Ongoing research continues to expand the applications of 3,4-Dimethylbenzoyl chloride:

  • Development of novel pharmaceutical compounds with enhanced properties

  • Exploration of new agrochemical applications

  • Investigation of its utility in materials science for specialty polymers and coatings

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 3,4-Dimethylbenzoyl chloride.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • IR Spectroscopy: Shows characteristic carbonyl stretching at approximately 1710-1680 cm⁻¹

  • NMR Spectroscopy: Provides structural confirmation through characteristic proton and carbon signals

  • Mass Spectrometry: Helps in molecular weight confirmation and structural elucidation

Chromatographic Analysis

Gas chromatography is commonly used for purity determination, with high-purity 3,4-Dimethylbenzoyl chloride typically showing chromatographic content exceeding 99% .

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